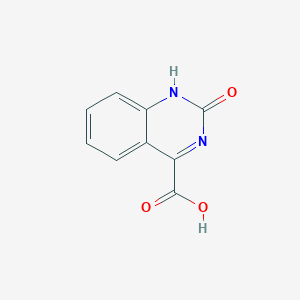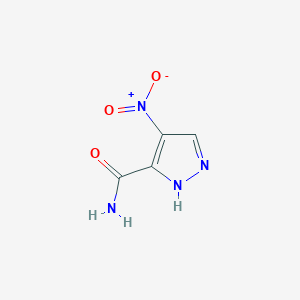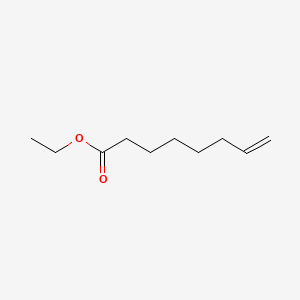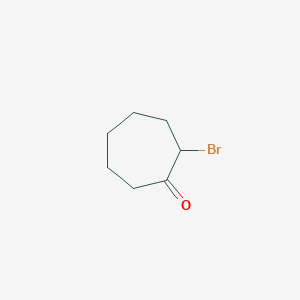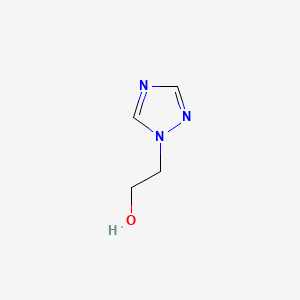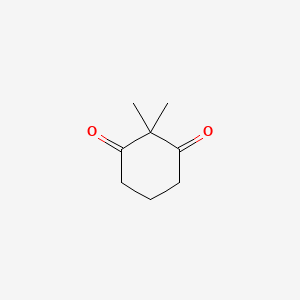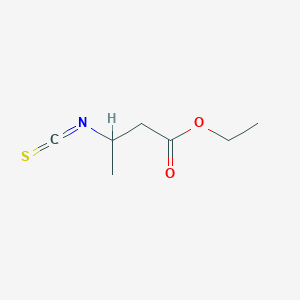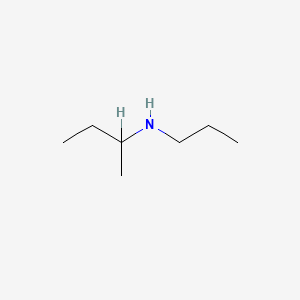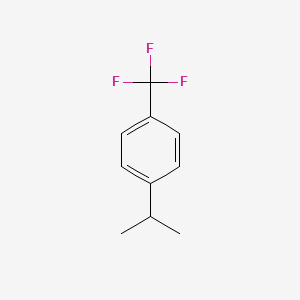
1-Isopropyl-4-(trifluoromethyl)benzene
Descripción general
Descripción
1-Isopropyl-4-(trifluoromethyl)benzene is a chemical compound with the linear formula C10H13F3N2 . It is a solid substance with a boiling point of 276.6±40.0 C at 760 mmHg and a melting point of 63-65 C . It is stored at a temperature of 4C and protected from light .
Synthesis Analysis
The synthesis of 1-Isopropyl-4-(trifluoromethyl)benzene involves multiple steps. One approach is to use a Friedel Crafts acylation followed by a Clemmensen Reduction . This process is hindered if the benzene ring is strongly deactivated, meaning that the acyl group must be added first . Another method involves the use of 1-trifluoromethoxy-4-(trifluoromethyl)benzene, which affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation .Molecular Structure Analysis
The molecular structure of 1-Isopropyl-4-(trifluoromethyl)benzene can be represented by the IUPAC Standard InChI: InChI=1S/C10H13F3N2/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6,15H,14H2,1-2H3 .Physical And Chemical Properties Analysis
1-Isopropyl-4-(trifluoromethyl)benzene is a solid substance with a boiling point of 276.6±40.0 C at 760 mmHg and a melting point of 63-65 C . It is stored at a temperature of 4C and protected from light .Aplicaciones Científicas De Investigación
Nucleophilic Trifluoromethoxylation : An isolable pyridinium trifluoromethoxide salt prepared from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene serves as an effective trifluoromethoxide source for SN2 reactions to form trifluoromethyl ethers, highlighting the reactivity of trifluoromethyl compounds in organic synthesis (Duran-Camacho et al., 2021).
Catalysis and Alkylation Processes : Gallium(III) trifluoromethanesulfonate, a water-tolerant and reusable Lewis acid catalyst, is used in Friedel-Crafts alkylation and acylation reactions. It demonstrates high catalytic activity for the adamantylation of toluene and isopropylation of aromatics, showcasing the role of trifluoromethyl compounds in enhancing catalytic efficiency and environmental friendliness (Surya Prakash et al., 2003).
Production of Cumene : The synthesis of cumene (isopropylbenzene) from diisopropylbenzenes in the presence of benzene using triflic acid as a catalyst at room temperature has been studied. This process highlights the use of trifluoromethyl compounds in optimizing industrial chemical reactions to enhance yield and efficiency (Al-Kinany et al., 2001).
Molecular Reactors and Encapsulation : Heterocyclophanes with large helical hydrophobic cavities, resulting from the self-assembly process involving trifluoromethyl compounds, have potential as molecular reactors. These compounds can encapsulate organic molecules and act as ligands for transition metals within their intramolecular cavity, demonstrating the multifunctional applications of trifluoromethyl compounds (Karasik et al., 2009).
Safety And Hazards
The safety data sheet for a similar compound, 4-(Trifluoromethyl)benzyl bromide, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .
Propiedades
IUPAC Name |
1-propan-2-yl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-7(2)8-3-5-9(6-4-8)10(11,12)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQZZDWFWOIRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344808 | |
| Record name | 1-Isopropyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-4-(trifluoromethyl)benzene | |
CAS RN |
32445-99-1 | |
| Record name | 1-Isopropyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




